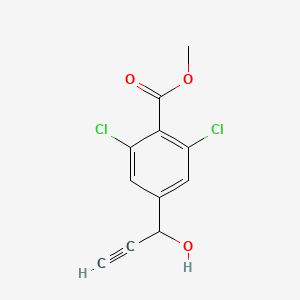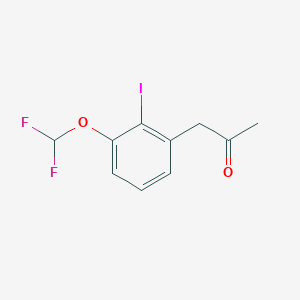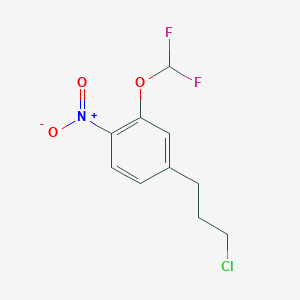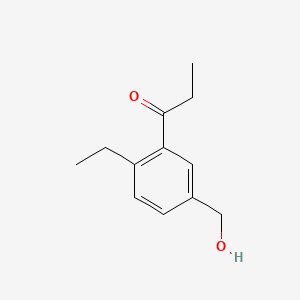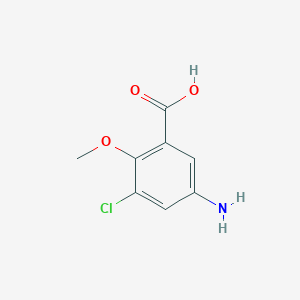
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1,2-difluoro-3-iodo-6-(fluoromethyl)benzene .
Applications De Recherche Scientifique
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atoms and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various targets. The fluoromethyl group can also enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diiodo-3-fluorobenzene
- 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 1,2-Diiodo-3,5-difluorobenzene
Uniqueness
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties.
Propriétés
Formule moléculaire |
C7H4F2I2 |
|---|---|
Poids moléculaire |
379.91 g/mol |
Nom IUPAC |
1-fluoro-4-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Clé InChI |
NBBYFQRRBRPHHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CF)I)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


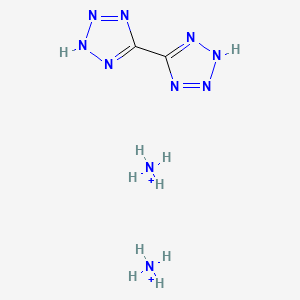
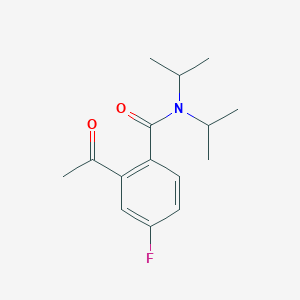

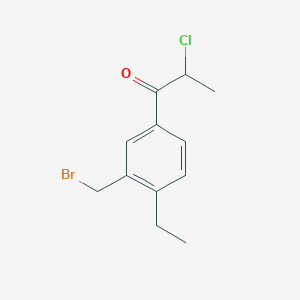
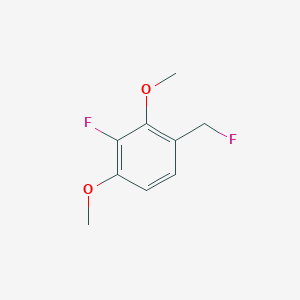
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)



